methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate
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Description
Methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C17H11Cl2I2NO2 and its molecular weight is 585.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Mechanistic Studies
One significant area of application involves the development of novel synthetic methodologies for indole derivatives. For example, indoles have been carboxylated under CO2 pressure with the help of Me2AlCl to give 1-substituted indole-3-carboxylic acids, a process that is extended to alkoxycarbonylation and carbamoylation, offering a versatile approach to indole modification (Nemoto et al., 2016). Such methodologies highlight the potential of using methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate derivatives for the synthesis of complex molecules.
Biological Activity
The anti-cancer properties of methyl indole-3-carboxylate derivatives have been explored, with specific compounds showing inhibition of melanoma, renal, and breast cancer cell lines. This indicates the potential of these compounds as therapeutic agents (Niemyjska et al., 2012). Such studies are crucial for identifying new anti-cancer agents.
Conformational Studies
Conformationally constrained tryptophan derivatives have been synthesized for use in peptide/peptoid conformation elucidation studies. These derivatives, which include a ring that bridges the α-carbon and the 4-position of the indole ring, limit the conformational flexibility of the side chain while leaving amine and carboxylic acid groups free for further derivatization, demonstrating the chemical versatility and utility of indole derivatives in structural biology (Horwell et al., 1994).
Reaction Mechanisms and Novel Reactions
Reactions involving indole carboxylic acids/amides have been studied for [4 + 3]-annulation, showcasing unexpected carboxylate/amide migration and decarboxylative cyclization. Such studies are pivotal for understanding reaction mechanisms and developing novel synthetic routes (Selvaraj et al., 2019).
Properties
IUPAC Name |
methyl 1-[(3,4-dichlorophenyl)methyl]-3,5-diiodoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2I2NO2/c1-24-17(23)16-15(21)11-7-10(20)3-5-14(11)22(16)8-9-2-4-12(18)13(19)6-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKIUVKIKQDUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1CC3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2I2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.